Product packaging for Methyl 4,6-dibromonicotinate(Cat. No.:CAS No. 1364663-27-3)

Methyl 4,6-dibromonicotinate

Cat. No.: B569973
CAS No.: 1364663-27-3
M. Wt: 294.93
InChI Key: PBLRATRCAWQHFC-UHFFFAOYSA-N
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Description

Strategic Importance of Brominated Nicotinate (B505614) Derivatives in Organic Synthesis

Brominated nicotinate derivatives, including Methyl 4,6-dibromonicotinate, are of considerable strategic importance in the field of organic synthesis. The presence of bromine atoms on the pyridine (B92270) ring offers a reactive handle for a variety of chemical transformations, making these compounds valuable precursors for the construction of highly functionalized molecules. The electron-withdrawing nature of the bromine atoms and the ester group influences the reactivity of the pyridine ring, enabling selective chemical modifications.

One of the primary applications of brominated nicotinates lies in their use as substrates in palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, thereby facilitating the synthesis of complex molecular architectures from simpler starting materials. The ability to introduce a wide range of substituents at specific positions on the pyridine ring is crucial for the development of new pharmaceuticals, agrochemicals, and materials with tailored properties.

Furthermore, the bromine atoms can be displaced by various nucleophiles, such as amines and thiols, to introduce different functional groups. This versatility allows for the synthesis of a diverse library of compounds from a single brominated intermediate. The strategic placement of bromine atoms, as in this compound, provides a regiochemical control that is essential for the targeted synthesis of specific isomers of substituted pyridines.

Overview of Research Trajectories Pertaining to this compound

The research surrounding this compound is multifaceted, with a significant focus on its application as a synthetic intermediate for the generation of novel bioactive molecules. The structural framework of nicotinic acid is a common motif in many biologically active compounds, and the introduction of bromine atoms can modulate the pharmacological properties of the resulting molecules.

A prominent research trajectory involves the use of this compound in medicinal chemistry to develop new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and neuroprotective effects. The rationale behind this approach is that the nicotinic acid scaffold can interact with biological targets, while the bromo-substituents can enhance binding affinity or alter metabolic stability.

Moreover, research has extended into the exploration of derivatives of this compound for their potential antimicrobial and anticancer activities. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines and exhibit activity against various pathogens. These findings have spurred further investigations into the structure-activity relationships of this class of compounds.

Emerging research trends also focus on the development of more efficient and sustainable synthetic methods for this compound itself. These include the exploration of catalytic bromination and microwave-assisted synthesis to improve yields, reduce reaction times, and minimize the environmental impact of the synthetic process.

Detailed Research Findings

The utility of this compound as a synthetic precursor is well-documented in the scientific literature. The following tables provide a summary of key data related to its synthesis and chemical reactivity.

Table 1: Synthesis of this compound - Comparison of Methods

MethodBrominating AgentSolventTemperatureYieldPurityReference
Direct BrominationBromine (Br₂)Carbon tetrachloride (CCl₄)0–5°C85%>98%
Catalytic BrominationBromine (Br₂) with FeBr₃Dichloromethane (B109758) (DCM)Room Temperature78%High
Microwave-AssistedN-Bromosuccinimide (NBS)Dichloromethane (DCM)100°C82%High

The direct bromination of methyl nicotinate is a common method for preparing this compound, affording high yields and purity. However, this method often requires stoichiometric amounts of bromine, which can be hazardous to handle. In contrast, catalytic bromination and microwave-assisted synthesis represent more modern approaches that can reduce the amount of bromine required and accelerate the reaction, respectively.

Table 2: Chemical Reactions of this compound

Reaction TypeReagentsMajor ProductReference
SubstitutionAmines, ThiolsSubstituted Nicotinates
ReductionSodium borohydride (B1222165) (NaBH₄)Methyl 4,6-dihydroxynicotinate
OxidationPotassium permanganate (B83412) (KMnO₄)4,6-dibromonicotinic acid

The reactivity of the bromine atoms in this compound allows for a variety of subsequent chemical transformations. Nucleophilic substitution reactions are commonly employed to introduce nitrogen- and sulfur-containing functional groups. The ester group can be reduced to an alcohol, and the entire molecule can be oxidized to the corresponding carboxylic acid, providing further avenues for derivatization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO2 B569973 Methyl 4,6-dibromonicotinate CAS No. 1364663-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLRATRCAWQHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744291
Record name Methyl 4,6-dibromopyridine-3-carboxylate
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Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364663-27-3
Record name 3-Pyridinecarboxylic acid, 4,6-dibromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364663-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dibromopyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4,6 Dibromonicotinate

Halogenation Strategies and Regioselectivity in Nicotinate (B505614) Synthesis

The direct halogenation of nicotinate esters is a primary method for producing compounds like Methyl 4,6-dibromonicotinate. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the halogenating agent.

In the synthesis of halogenated nicotinates, the electron-deficient nature of the pyridine (B92270) ring directs substituents to specific positions. smolecule.com For the synthesis of this compound, controlled bromination of methyl nicotinate is a common approach. Key variables that must be carefully managed include temperature, the choice of solvent, and the stoichiometry of the brominating agent.

A typical laboratory procedure involves dissolving methyl nicotinate in a solvent like carbon tetrachloride (CCl₄) and cooling the mixture to 0°C. Bromine is then added dropwise, and the reaction is stirred at a low temperature (e.g., 5°C) for an extended period. This careful control of temperature is crucial for achieving the desired regioselectivity and minimizing the formation of byproducts such as mono-brominated derivatives or ring-opened products. Industrial-scale production may utilize continuous flow reactors to manage the exothermic nature of bromination safely and efficiently.

The choice of halogenating agent also plays a significant role. While elemental bromine (Br₂) is frequently used, other reagents like N-bromosuccinimide (NBS) can offer different selectivity profiles. smolecule.com For instance, stepwise bromination using NBS in a polar aprotic solvent at low temperatures can be employed for selective bromination at the 5-position, followed by bromination at the 6-position using Br₂ with a catalyst like ferric chloride (FeCl₃).

The table below summarizes key aspects of a common halogenation strategy.

ParameterConditionPurpose
Starting Material Methyl nicotinatePrecursor molecule
Brominating Agent Bromine (Br₂)Introduces bromine atoms
Solvent Carbon tetrachloride (CCl₄)Reaction medium
Temperature 0–5°CControls regioselectivity and minimizes byproducts
Reaction Time 12 hoursAllows for completion of the reaction
Yield 85%Efficiency of the reaction

Synthetic Transformations Employing Precursors to this compound

An alternative to direct halogenation of methyl nicotinate is the synthesis and subsequent transformation of a precursor molecule. A key precursor in this context is 4,6-dibromonicotinic acid. musechem.com This compound features the desired dibromination pattern on the pyridine ring. musechem.com

The process of converting 4,6-dibromonicotinic acid to its methyl ester can be achieved through various standard esterification methods. The dual bromine atoms on the precursor enable selective chemical changes, such as in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions, making it a versatile building block for more complex molecules. musechem.com

Exploration of Novel Synthetic Routes for this compound

Research into the synthesis of halogenated nicotinates continues to evolve, with a focus on developing more efficient, safer, and environmentally friendly methods.

One area of exploration is catalytic bromination . This approach aims to reduce the amount of hazardous bromine required by using a catalyst, such as a Lewis acid like ferric bromide (FeBr₃). Preliminary studies have shown promising yields with a reduced stoichiometry of the brominating agent.

Another emerging methodology is microwave-assisted synthesis . The application of microwave irradiation can significantly accelerate the bromination reaction. Reports indicate that this method can achieve high yields in a much shorter reaction time (e.g., 30 minutes) compared to conventional heating methods, while maintaining comparable purity.

Continuous flow reactor systems, while already in use for industrial production, represent a modern approach that offers enhanced safety and control over highly exothermic reactions like bromination. These systems allow for precise temperature management and in-line neutralization, mitigating the risks associated with handling large quantities of bromine.

The table below presents a comparison of different synthetic approaches.

Synthetic ApproachKey FeaturesAdvantages
Conventional Halogenation Use of elemental bromine and controlled, low temperatures. Well-established and understood methodology.
Catalytic Bromination Employs a Lewis acid catalyst to reduce bromine usage. Reduced consumption of hazardous reagents.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction. Significantly shorter reaction times.
Continuous Flow Reactors Automated and controlled reaction environment. Enhanced safety and efficiency for large-scale production.

Chemical Reactivity and Derivatization Pathways of Methyl 4,6 Dibromonicotinate

Mechanistic Investigations of Bromine Reactivity in the Pyridine (B92270) Core

The two bromine atoms at the C4 and C6 positions of the pyridine ring are the most prominent sites for functionalization. Their reactivity is significantly influenced by the electronic properties of the pyridine nucleus.

Nucleophilic Aromatic Substitution Mechanisms

The bromine atoms on the electron-poor pyridine ring of Methyl 4,6-dibromonicotinate are susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction pathway is favored because the aromatic ring is activated by the electron-withdrawing effects of both the ring nitrogen and the substituents. nih.gov

The SNAr mechanism proceeds via a two-step addition-elimination process.

Nucleophilic Addition : A nucleophile attacks one of the carbon atoms bearing a bromine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the ring nitrogen and the electron-withdrawing ester group.

Elimination : The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

The presence of strong electron-withdrawing groups is crucial for stabilizing the intermediate and facilitating the reaction. pearson.com In the case of this compound, the pyridine nitrogen and the ester group make the ring sufficiently electron-deficient to undergo SNAr reactions. For instance, treatment with isopropylamine (B41738) can selectively displace one of the bromine atoms. In a documented synthesis, the reaction of this compound with isopropylamine in acetonitrile (B52724) and water at 80°C resulted in the formation of Methyl 6-bromo-4-(isopropylamino)nicotinate. google.com This regioselectivity is often dictated by a combination of electronic and steric factors.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reaction

Reactant Nucleophile Conditions Product
This compound Isopropylamine Acetonitrile/H₂O, 80°C Methyl 6-bromo-4-(isopropylamino)nicotinate google.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and dihalopyridines are common substrates for these transformations. nih.govnih.gov this compound can participate in various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

The general catalytic cycle for these reactions involves three main steps: nih.gov

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond, forming a palladium(II) intermediate. The site of initial oxidative addition (C4 vs. C6) can be influenced by ligand choice and reaction conditions. nih.gov

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the bromine-bearing positions. The differential reactivity of the two C-Br bonds can potentially allow for sequential, site-selective couplings to build highly complex molecular architectures. nih.gov

Table 2: Examples of Potential Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ / Base Methyl 4-aryl-6-bromonicotinate
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI / Base Methyl 4-alkynyl-6-bromonicotinate
Buchwald-Hartwig Amine Pd catalyst / Ligand / Base Methyl 4-amino-6-bromonicotinate

Ester Group Transformations and Functionalization

The methyl ester group at the C3 position offers another handle for derivatization. It can undergo typical ester chemistry, such as hydrolysis and reduction.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 4,6-dibromonicotinic acid, under either acidic or basic conditions. This transformation is useful for subsequent reactions, such as amide bond formation. The hydrolysis of methyl nicotinate (B505614) to nicotinic acid is a well-established reaction. nih.govdrugbank.com

Reduction : The ester can be reduced to a primary alcohol, (4,6-dibromopyridin-3-yl)methanol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents can also be employed. For example, sodium borohydride (B1222165) in refluxing methanol (B129727) or THF can reduce methyl nicotinate esters to their corresponding alcohols.

Table 3: Ester Group Transformations

Reaction Type Reagent Product
Hydrolysis NaOH (aq) or HCl (aq) 4,6-Dibromonicotinic acid
Reduction LiAlH₄ or NaBH₄/MeOH (4,6-Dibromopyridin-3-yl)methanol

Pyridinic Nitrogen Reactivity and Derivatization

The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is basic, allowing it to react with electrophiles. wikipedia.org However, the presence of the electron-withdrawing bromine and ester groups reduces the electron density of the ring and the basicity of the nitrogen atom. researchgate.net Despite this deactivation, the nitrogen can still undergo certain reactions.

N-Oxidation : The pyridinic nitrogen can be oxidized to an N-oxide using strong oxidizing agents like peroxy acids (e.g., m-CPBA). Pyridine N-oxides have distinct reactivity patterns compared to the parent pyridine and can be used to direct further functionalization.

N-Alkylation/N-Acylation : Reaction with alkylating or acylating agents can form pyridinium (B92312) salts. This activation makes the pyridine ring even more electron-deficient and highly susceptible to nucleophilic attack, sometimes leading to dearomatization reactions. mdpi.com The formation of pyridinium salts increases the reactivity of the ring towards reduction. wikipedia.org

Synthesis of Advanced Building Blocks from this compound

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of more complex heterocyclic systems and advanced building blocks for medicinal and materials chemistry. researchgate.net

A notable example is its use in the synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives, which are scaffolds of interest in drug discovery. google.comresearchgate.net A documented synthetic route involves an initial SNAr reaction on this compound, followed by further transformations to construct the fused heterocyclic system. The initial substitution provides a key intermediate, which then undergoes a series of reactions, including ester hydrolysis, amide coupling, and intramolecular cyclization, to yield the final complex structure. google.com This highlights how the distinct reactivity of each functional group on the starting material can be leveraged in a multi-step synthesis.

Advanced Spectroscopic and Analytical Characterization of Methyl 4,6 Dibromonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of methyl 4,6-dibromonicotinate, offering detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In this compound, the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group exhibit characteristic chemical shifts. The deshielding effect of the electronegative bromine atoms and the ester group influences the resonance frequencies of the nearby protons and carbons.

Key features in the ¹H NMR spectrum include a singlet for the methyl ester protons and distinct signals for the aromatic protons on the pyridine ring. The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon at approximately 165 ppm, along with signals for the bromine-substituted carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2~8.7C2: ~152
H5~8.3C3: ~130
OCH₃~3.9C4: ~125
C5: ~145
C6: ~118
C=O: ~164
OCH₃: ~53
Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules or when analyzing derivatives of this compound. ipb.ptscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons within the molecule. sdsu.educreative-biostructure.com For this compound, COSY would confirm the connectivity between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educreative-biostructure.com This is crucial for assigning the carbon signals based on the already identified proton resonances. Each cross-peak in an HSQC spectrum represents a direct bond between a proton and a heteronucleus. creative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. science.gov While less critical for a relatively rigid molecule like this compound itself, it becomes highly valuable for determining the stereochemistry of its derivatives or for studying intermolecular interactions.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. europa.eu This allows for the determination of the elemental composition of this compound with high confidence. The expected molecular ion peak for C₇H₅Br₂NO₂ would be observed, and the isotopic pattern characteristic of two bromine atoms (with the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br) would provide further confirmation of the structure. chemicalbook.com

Tandem Mass Spectrometry (MS/MS) Applications

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.net The resulting fragment ions provide valuable structural information. The fragmentation pathways can be analyzed to confirm the connectivity of the molecule. For instance, the loss of the methoxy (B1213986) group or the entire ester group would be expected fragmentation patterns.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) Integration

The coupling of chromatographic separation techniques with mass spectrometry provides a robust platform for the analysis of this compound, even in complex mixtures. restek.com

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds like this compound, GC-MS is an excellent analytical tool. etamu.edu The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification and quantification.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound. eurl-pesticides.eulcms.cz The liquid chromatograph separates the components in the liquid phase, and the eluent is then introduced into the mass spectrometer for analysis. This technique is widely used in metabolomics and for the analysis of a broad range of organic molecules. chromatographyonline.com

Vibrational Spectroscopy for Molecular Fingerprinting (IR, Raman)

Infrared (IR) Spectroscopy analysis of this compound reveals characteristic absorption bands corresponding to its specific functional groups. The spectrum is defined by several key regions:

C-H Stretching: The molecule exhibits aromatic C-H stretching vibrations, which typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org In contrast, the aliphatic C-H stretches from the methyl ester group are found just below 3000 cm⁻¹. spectroscopyonline.com

Carbonyl (C=O) Stretching: A very strong and sharp absorption peak corresponding to the C=O stretching of the ester group is a prominent feature. This band is observed around 1720 cm⁻¹. The position of this peak is influenced by the electronic effects of the dibrominated pyridine ring.

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring produce a series of bands in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org

C-Br Stretching: The vibrations associated with the carbon-bromine bonds are found in the lower frequency, or fingerprint region, of the spectrum. The C-Br stretch typically occurs between 690-515 cm⁻¹. libretexts.org

Raman Spectroscopy provides complementary information to IR spectroscopy. wikipedia.org It relies on the change in polarizability of a molecule during vibration. libretexts.org For this compound, Raman spectroscopy is particularly useful for observing vibrations that may be weak or inactive in the IR spectrum. Symmetrical vibrations of the pyridine ring are often more intense in the Raman spectrum. The fingerprint region, between 500 and 1500 cm⁻¹, provides a detailed pattern of peaks unique to the molecule's structure. wikipedia.org

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (Methyl)3000-2850IR, Raman
Ester C=O Stretch~1720IR (Strong)
Aromatic C=C/C=N Stretch1600-1400IR, Raman
C-O Stretch1320-1210IR
C-Br Stretch690-515IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from lower to higher energy orbitals. msu.edu This technique provides valuable insights into the electronic structure of conjugated systems like this compound. The presence of the pyridine ring, with its alternating double bonds, and the carbonyl group constitutes a chromophore that absorbs UV radiation. gdckulgam.edu.in

The electronic transitions observed for this molecule are primarily of two types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and are typically high in intensity. matanginicollege.ac.in For this compound, these transitions arise from the conjugated pyridine system.

n → π* Transitions: This involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. matanginicollege.ac.in These transitions are generally of lower intensity compared to π → π* transitions.

The conjugation between the pyridine ring and the methyl ester group, along with the influence of the bromine substituents, dictates the specific wavelength of maximum absorbance (λmax). Purity assessments using HPLC-UV have noted absorption at a wavelength (λ) of 254 nm. The presence of conjugated systems is known to shift the absorption maximum to longer wavelengths, an effect known as a bathochromic shift. msu.edu

Table 2: Electronic Transitions for this compound

Transition TypeChromophoreExpected Absorption Region
π → πPyridine Ring, C=O~200-300 nm
n → πN (pyridine), O (ester)>250 nm

Advanced X-ray Diffraction Techniques for Solid-State Structural Analysis

The process involves growing a high-quality single crystal of this compound, often by slow evaporation from a suitable solvent. This crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. libretexts.org The structural solution reveals key parameters, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. Related brominated nicotinic acid derivatives have been found to crystallize in systems such as triclinic or orthorhombic. nih.gov

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom in the unit cell is determined, allowing for the calculation of exact bond lengths and angles. For instance, the Br-C bond distances are expected to be in the range of 1.88–1.92 Å.

Advanced analysis, such as Hirshfeld surface analysis, can be employed to visualize and quantify the intermolecular interactions (like Br···H contacts) that stabilize the crystal packing. Such detailed structural information is crucial for understanding structure-property relationships and for rational drug design.

Table 3: Key Parameters from X-ray Crystallographic Analysis

ParameterDescription
Crystal SystemThe crystal family (e.g., triclinic, monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
a, b, c (Å)The dimensions of the unit cell edges.
α, β, γ (°)The angles of the unit cell.
ZThe number of molecules per unit cell.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The precise angles between adjacent bonds.

Computational Chemistry and Molecular Modeling of Methyl 4,6 Dibromonicotinate

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. For a molecule like Methyl 4,6-dibromonicotinate, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). This level of theory has been shown to provide reliable results for similar pyridine (B92270) derivatives.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve systematically exploring the potential energy surface to find the conformation with the lowest energy. The key degrees of freedom would be the orientation of the methyl ester group relative to the pyridine ring.

A conformational analysis would identify all stable conformers and the energy barriers between them. It is expected that the planar conformation, with the carbonyl group of the ester oriented away from the nitrogen atom, would be the most stable due to minimized steric hindrance.

Table 5.1.1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AngleHypothetical Value
Bond LengthC4-Br1.90 Å
Bond LengthC6-Br1.89 Å
Bond LengthC3-C7(carbonyl)1.50 Å
Bond AngleC3-C4-C5118°
Dihedral AngleC2-C3-C7-O8180°
Note: These values are illustrative and not based on actual published research for this compound.

Vibrational Frequency Calculations and Spectral Prediction

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C=O stretching of the ester group, and C-Br stretching. Theoretical spectra for similar dibromopyridine compounds have shown good agreement with experimental data, suggesting this method would be reliable for this compound. researchgate.netdergipark.org.tr

NMR Chemical Shift Prediction and Correlation with Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These theoretical predictions are valuable for assigning experimental NMR spectra and can help in the structural elucidation of new compounds. For substituted pyridines, the accuracy of these predictions depends on accounting for substituent effects. While no specific predictions for this compound are published, studies on other substituted pyridines have established methodologies for such calculations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized on the pyridine ring and the bromine atoms, while the LUMO would likely be centered on the electron-withdrawing ester group and the pyridine ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 5.1.4: Hypothetical Frontier Molecular Orbital Energies (Illustrative)

OrbitalHypothetical Energy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7
Note: These values are illustrative and not based on actual published research for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atom and the oxygen atoms of the ester group, indicating their nucleophilic character. Positive potential (blue) would likely be found around the hydrogen atoms and potentially on the bromine atoms (a phenomenon known as a σ-hole), indicating sites susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the evolution of the system's positions and velocities. This provides a detailed view of the molecule's conformational dynamics, its interaction with its environment (such as a solvent), and its intrinsic flexibility.

For this compound, MD simulations can elucidate several key aspects of its dynamic behavior. The simulation would typically model the molecule immersed in a solvent box (e.g., water or an organic solvent) to mimic solution-phase conditions. mdpi.com Key parameters for such a simulation include the choice of force field (a set of parameters describing the potential energy of the system), the simulation time, and the thermodynamic ensemble (e.g., NVT or NPT). acs.orgrsc.org Force fields like AMBER or CHARMM are commonly used for organic molecules. mdpi.comacs.org

The primary research findings from an MD simulation on this compound would include:

Conformational Analysis: Identifying the most stable conformations of the molecule. The rotation around the single bonds, particularly the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the ester, would be a key focus. The bulky bromine atoms significantly influence the rotational energy barriers and the preferred dihedral angles.

Solvent Interaction: Analyzing how solvent molecules arrange around the solute. This includes the formation of hydrogen bonds between the solvent and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group. The hydrophobic regions around the bromine atoms and the methyl group would also influence the local solvent structure. rsc.org

Vibrational and Rotational Motion: Studying the flexibility of the pyridine ring and the motion of its substituents. The simulations can provide insights into the vibrational frequencies of different bonds, which can be correlated with experimental spectroscopic data.

A hypothetical MD simulation setup and its potential outputs are summarized in the table below.

Simulation ParameterValue / DescriptionRationale / Expected Outcome
Force FieldAMBER / OPLS3eProvides accurate parameters for organic and heterocyclic molecules. mdpi.comfortunejournals.com
Solvent ModelTIP3P WaterStandard model for aqueous solvation to understand interactions with polar media. acs.org
System Size~10,000 atomsA single solute molecule in a cubic box of water with sufficient buffering.
EnsembleNPT (Isothermal-Isobaric)Maintains constant pressure (1 atm) and temperature (300 K) to mimic standard laboratory conditions. acs.org
Simulation Time100-500 nsAllows for sufficient sampling of conformational space and solvent reorganization. mdpi.com
AnalysisRMSD, RMSF, Radial Distribution Function (RDF), Dihedral Angle DistributionTo quantify structural stability, atomic fluctuations, solvent structuring, and conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov A QSAR model is a mathematical equation that relates one or more molecular descriptors (numerical representations of chemical structure) to a specific endpoint. mdpi.com

For predicting the reactivity of this compound, a QSAR model would be built using a dataset of structurally similar compounds, such as other halogenated nicotinic acid esters or substituted pyridines. acs.org The reactivity endpoint could be an experimentally determined rate constant for a specific reaction, for instance, a nucleophilic aromatic substitution (SNAr) reaction where one of the bromine atoms is displaced.

The key steps in developing a QSAR model for reactivity prediction are:

Data Set Compilation: Gathering a series of compounds with known reactivity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), topological (e.g., connectivity indices), or physicochemical (e.g., LogP). mdpi.comresearchgate.net

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the model. researchgate.net The model's predictive power is then rigorously tested using external validation sets and statistical metrics like the cross-validated R² (Q²). researchgate.netqsardb.org

For this compound, descriptors related to the electronic effects of the bromine atoms and the ester group would be critical. The electron-withdrawing nature of the bromine atoms and the ester group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. Molecular orbital simulations can provide insight into the electronic and reactive properties of halogenated phenylpyridines. acs.org

A hypothetical QSAR data table for predicting the rate constant (log k) of an SNAr reaction for a series of substituted methyl nicotinates is presented below.

Compoundlog k (Reactivity)LogP (Lipophilicity)LUMO Energy (eV)Molecular Polarizability (ų)
Methyl nicotinate (B505614)-5.21.45-0.8514.1
Methyl 6-chloronicotinate-3.12.05-1.5515.9
Methyl 4,6-dichloronicotinate-1.52.65-2.1017.7
Methyl 6-bromonicotinate-2.82.28-1.6017.0
This compound -1.1 3.11 -2.25 19.8

This table presents hypothetical data for illustrative purposes.

In this hypothetical model, lower Lowest Unoccupied Molecular Orbital (LUMO) energy and higher lipophilicity (LogP) and polarizability correlate with increased reactivity towards a nucleophile, which is consistent with the principles of SNAr reactions on electron-deficient aromatic rings. Such a QSAR model, once validated, could be used to predict the reactivity of newly designed analogs without the need for immediate synthesis and experimental testing.

Applications of Methyl 4,6 Dibromonicotinate As a Versatile Synthetic Intermediate

Precursor in Pharmaceutical Research and Development

In the realm of medicinal chemistry, the pyridine (B92270) scaffold is a privileged structure, present in a multitude of approved drugs and clinical candidates. mdpi.com Methyl 4,6-dibromonicotinate, as a di-halogenated pyridine, is particularly useful for creating libraries of compounds for biological screening, leveraging modern cross-coupling methodologies to introduce molecular diversity.

The synthesis of heterocyclic compounds is a cornerstone of drug discovery, as these structures are central to the function of many biologically active molecules. mdpi.comtaylorfrancis.com this compound is an ideal starting material for constructing a variety of substituted and fused heterocyclic systems due to the differential reactivity of its bromine atoms and their susceptibility to palladium-catalyzed cross-coupling reactions. acsgcipr.org

The two bromine atoms can be selectively replaced using a range of coupling partners in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. numberanalytics.comharvard.edu For instance, a Suzuki coupling can introduce an aryl or heteroaryl group at one position, followed by a Sonogashira coupling to install an alkyne at the other, which can then be used for further cyclization reactions. walisongo.ac.iddiva-portal.org Similarly, Buchwald-Hartwig amination allows for the introduction of nitrogen-based substituents, a key step in the synthesis of many pharmacologically relevant scaffolds. acsgcipr.orgkit.edu This sequential functionalization provides a route to highly decorated pyridine cores that are central to many bioactive compounds. pitt.edusemanticscholar.org

Table 1: Key Cross-Coupling Reactions Utilizing this compound

Reaction Name Coupling Partner Catalyst System (Typical) Resulting C-C or C-N Bond Application in Heterocycle Synthesis
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid Pd(PPh₃)₄, Base (e.g., Na₂CO₃) C(sp²)-C(sp²) Synthesis of bi-aryl and heteroaryl-substituted pyridines. harvard.edudiva-portal.org
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) C(sp²)-C(sp) Introduction of alkynyl moieties for building larger conjugated systems or subsequent cyclizations. numberanalytics.comnih.govresearchgate.net

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C(sp²)-N | Formation of aminopyridines, precursors to fused heterocycles like pyrido-pyrimidines. acsgcipr.org |

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. mdpi.com Consequently, kinase inhibitors represent a major class of modern therapeutics. Many small-molecule kinase inhibitors are based on heterocyclic scaffolds designed to compete with ATP for binding in the kinase active site. mdpi.com

This compound is a valuable intermediate for synthesizing such scaffolds. For example, its structure is conducive to building fused ring systems like pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidines, which have been identified as potent dual inhibitors of kinases such as FLT3 and CDK4. nih.gov The synthesis of such a core could involve a sequential Sonogashira coupling and an amination/cyclization cascade, starting from the dibromonicotinate framework. The ability to introduce different substituents at the 4- and 6-positions allows for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and selectivity for the target kinase. Studies have explored various heterocyclic derivatives, including phenylpyrazalopyrimidines and 4-aryl-thiazole-2-amines, as kinase inhibitors, highlighting the importance of versatile building blocks to access these structures. mdpi.comsemanticscholar.org

Table 2: Application in the Synthesis of Kinase Inhibitor Scaffolds

Target Kinase Family Potential Scaffold from Intermediate Key Synthetic Transformation Rationale for Use
Tyrosine Kinases (e.g., FLT3, Src) Fused Pyrido-pyrimidines Sequential amination and cyclization reactions. mdpi.comnih.gov Provides a rigid core to mimic the adenine (B156593) portion of ATP.

| Serine/Threonine Kinases (e.g., CDK, ROCK) | Substituted Aminopyridines | Buchwald-Hartwig amination to introduce key side chains. acsgcipr.orgsemanticscholar.org | Allows for systematic exploration of the structure-activity relationship (SAR). |

Synthesis of Biologically Relevant Heterocycles

Intermediate in Agrochemical and Specialty Chemical Synthesis

The principles of molecular design that apply to pharmaceuticals are often mirrored in the development of modern agrochemicals. Heterocyclic compounds are frequently at the core of new herbicides, insecticides, and fungicides. The reactivity of this compound makes it a candidate for the synthesis of active ingredients in agriculture. While specific, large-scale agrochemical applications of this particular compound are not widely documented in public literature, its potential can be inferred from the utility of related structures. For instance, other brominated nicotinic acid derivatives have shown promise as pesticides or herbicides.

The synthetic routes enabled by the dibromo functionality—such as substitution with thiols or amines—are relevant to the synthesis of various agrochemicals. arkema.com The ability to construct complex, highly functionalized molecules from this intermediate allows for the creation of novel chemical entities that can be screened for desired agrochemical activity.

Role in Complex Molecule Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Success in this field often relies on the strategic use of highly functionalized building blocks that allow for the efficient and controlled assembly of intricate molecular frameworks. lkouniv.ac.inyoutube.com

This compound, with its three distinct functional handles, is an excellent chiron for such endeavors. A synthetic strategy could involve, for example, the transformation of the ester group, followed by two different and sequential cross-coupling reactions at the C4 and C6 positions. This approach provides a powerful method for converging on a complex core structure. While specific published total syntheses explicitly naming this compound as a starting material are not prominent, the value of similarly substituted pyridine carboxylates is established. For example, the synthesis of the complex anticancer agent Fredericamycin A commenced from a functionalized methyl pyridine-3-carboxylate, demonstrating the utility of such precursors in constructing demanding polycyclic systems. lkouniv.ac.in The strategic placement of the bromine atoms on this compound allows it to serve a similar role, enabling chemists to build molecular complexity in a planned and predictable manner. youtube.com

Green Chemistry Principles and Sustainable Synthetic Approaches for Methyl 4,6 Dibromonicotinate

Maximizing Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. nih.gov

A common synthesis of Methyl 4,6-dibromonicotinate involves the direct bromination of methyl nicotinate (B505614). The balanced chemical equation for this reaction is:

C₇H₇NO₂ + 2Br₂ → C₇H₅Br₂NO₂ + 2HBr

To calculate the theoretical atom economy, we consider the molecular weights of the desired product and all reactants.

CompoundMolecular FormulaMolar Mass ( g/mol )
Methyl nicotinateC₇H₇NO₂137.14
BromineBr₂159.81
This compound C₇H₅Br₂NO₂ 294.93
Hydrogen bromideHBr80.91

The atom economy is calculated as follows:

Atom Economy (%) = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100

Atom Economy (%) = (294.93 / (137.14 + 2 * 159.81)) x 100

Atom Economy (%) = (294.93 / 456.76) x 100 ≈ 64.57%

This calculation reveals that, even under ideal conditions with 100% yield, a significant portion of the reactant atoms end up in the by-product, hydrogen bromide, highlighting a key area for improvement in the synthesis of this compound.

Minimizing Waste Generation and By-product Formation

Strategies to minimize waste in the synthesis of this compound include:

Optimizing Reaction Conditions: Careful control of reaction parameters such as temperature and stoichiometry can help to minimize the formation of by-products. For instance, maintaining a low temperature (e.g., 0–5°C) can enhance regioselectivity and reduce the likelihood of side reactions.

Catalytic Approaches: The use of catalytic systems can reduce the amount of brominating agent required, thereby decreasing the formation of by-products.

By-product Valorization: Exploring potential uses for the hydrogen bromide by-product could transform it from a waste product into a valuable chemical, although this is often challenging in practice.

Implementation of Safer Solvents and Auxiliary Substances

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. libretexts.orgresearchgate.net Traditional syntheses of this compound have employed solvents such as carbon tetrachloride (CCl₄), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF), which are now recognized as having significant environmental, health, and safety concerns. worktribe.com

Energy Efficiency in Synthetic Processes (e.g., Microwave-Assisted, Mechanochemistry)

Reducing energy consumption is another key tenet of green chemistry. researchgate.net Traditional synthetic methods often rely on prolonged heating, which can be energy-intensive. fluorochem.co.uk Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles. nih.govcem.comresearchgate.net

In the context of this compound, microwave irradiation has been shown to accelerate the bromination process, achieving an 82% yield in just 30 minutes at 100°C. This contrasts sharply with conventional heating methods that may require several hours. The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netrsc.org

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers another energy-efficient, and often solvent-free, synthetic route. rsc.org While specific applications to this compound are not widely reported, its potential for the synthesis of heterocyclic compounds is an active area of research. rsc.org

Catalytic Methods for Enhanced Selectivity and Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater selectivity, under milder conditions, and with lower activation energies. researchgate.net In the synthesis of this compound, catalytic methods offer a promising alternative to stoichiometric bromination.

Recent research has explored the use of Lewis acid catalysts, such as iron(III) bromide (FeBr₃), to improve the efficiency of the bromination of methyl nicotinate. Preliminary data indicate that a catalytic approach can achieve a 78% yield using only 1.5 equivalents of bromine, a significant reduction compared to the stoichiometric requirement of 2 equivalents. This not only improves atom economy but also reduces the amount of bromine and the subsequent HBr by-product. The development of more active and selective catalysts remains a key objective for a truly sustainable synthesis of this compound.

Metrics for Assessing Greenness in Synthesis

To quantify the environmental performance of a chemical process, several green chemistry metrics have been developed. rsc.orgstudypulse.au Beyond atom economy, these metrics provide a more holistic view of the sustainability of a synthesis.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process. rsc.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials used (including reactants, solvents, and process aids) to the mass of the final product. rsc.org

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

The ideal PMI is 1, indicating that all the mass put into the process is incorporated into the final product.

A comparative analysis of different synthetic routes to this compound using these metrics would provide a clear indication of the most sustainable approach. However, this requires detailed experimental data that is not always readily available in the literature. The table below provides a hypothetical comparison to illustrate the application of these metrics.

Synthetic RouteAtom Economy (%)E-Factor (Illustrative)PMI (Illustrative)
Direct Bromination (Stoichiometric)64.57%High (e.g., 10-20)High (e.g., 11-21)
Catalytic BrominationHigher than directLower than directLower than direct
Microwave-Assisted SynthesisSame as the underlying reactionPotentially lower due to improved yield and reduced side reactionsPotentially lower

By focusing on these green chemistry principles and employing quantitative metrics, the synthesis of this compound can be systematically improved to be more sustainable and environmentally responsible.

Intellectual Property Landscape and Patent Analysis

Freedom-to-Operate (FTO) Assessments

A Freedom-to-Operate (FTO) assessment is a critical due diligence activity for any entity looking to commercialize a product or process. It aims to determine whether a planned action, such as manufacturing or selling a chemical, infringes on the valid intellectual property rights of others. For a compound like Methyl 4,6-dibromonicotinate, an FTO analysis would not focus on the compound itself, which is in the public domain, but rather on how it is made and what it is used for.

Key considerations for an FTO assessment involving this compound include:

Synthesis Route: While multiple methods may exist to synthesize the compound, a company must ensure its chosen synthetic pathway does not infringe on any active process patents. The patents reviewed, for instance, describe a specific process starting from Methyl 4,6-dichloronicotinate. google.com A company using this exact method would need to verify the patent's status in their jurisdiction of operation.

Downstream Applications: The primary area of FTO risk is in the application of this compound. If a company plans to use it to synthesize a final product (e.g., a specific pharmaceutical ingredient), they must ensure that the final product, and the process to make it from the intermediate, are not covered by existing patents. For example, using the compound to make the pyrrolo[1,2-b]pyridazine (B13699388) derivatives described in the Gilead patents would likely constitute infringement. google.comgoogle.com

Patent Claims Analysis: The core of an FTO assessment is a detailed analysis of patent claims. numberanalytics.com Legal experts would scrutinize the claims of relevant patents to understand the precise scope of protection. Claims can be broad, covering a whole class of compounds, or narrow, protecting a single molecule or a highly specific process. numberanalytics.com

An FTO analysis is a risk-management exercise. It helps a company understand the patent landscape, avoid potential litigation, and make strategic decisions, such as whether to proceed, license technology from a patent holder, or develop an alternative, non-infringing path. bailey-walsh.com

Strategic Considerations in Chemical Intellectual Property

The intellectual property strategy for a chemical intermediate like this compound is multi-faceted and illustrates broader principles in chemical patenting. bailey-walsh.com Since the intermediate itself is not novel, the strategy shifts towards protecting the innovation that it enables. wysebridge.com

Strategic considerations include:

Protecting the End Product: The most robust form of protection is a "composition of matter" patent on the final, novel molecule synthesized from the intermediate. This provides the broadest rights, preventing others from making, using, or selling the patented compound, regardless of the synthetic method used. bailey-walsh.com

Patenting Synthetic Methods: If the final product is known but a new, more efficient, or cost-effective method of producing it via this compound has been developed, this process can be patented. Process patents can create a competitive advantage by blocking competitors from using the improved synthesis. bailey-walsh.com

Layering Patent Protection: A strong IP portfolio often involves multiple layers of protection. bailey-walsh.com A company might hold a patent on the final compound, a second patent on the specific formulation of that compound into a drug product, and a third on a particular method of manufacturing it. mathys-squire.com This creates a dense patent thicket that is difficult for competitors to navigate.

Markush Claims: For novel discoveries, patent applications often use "Markush" claims. numberanalytics.com Instead of claiming a single molecule derived from this compound, a Markush claim would cover a whole family of related structures, defined by a common core and variable substituent groups. This prevents competitors from making minor, inconsequential changes to a molecule to circumvent the patent. numberanalytics.com

Strategic Publication vs. Trade Secrets: In some cases, a company might decide not to patent a specific synthetic step and instead maintain it as a trade secret. This avoids disclosing the process publicly. Conversely, a company might strategically publish information about non-core improvements to create "prior art," thereby preventing other companies from patenting those minor inventions. bailey-walsh.com

Ultimately, for a foundational chemical like this compound, IP strategy is not about protecting the starting material but about leveraging it to build and defend a valuable portfolio of novel products and processes. nih.gov

Future Research Directions and Emerging Opportunities for Methyl 4,6 Dibromonicotinate

Unexplored Reactivity Patterns and Synthetic Transformations

The reactivity of methyl 4,6-dibromonicotinate, a dihalogenated pyridine (B92270) derivative, presents a landscape ripe for exploration. While the synthetic utility of functionalized pyridines is well-established, the specific reactivity patterns of this compound remain largely uncharted. researchgate.nettandfonline.comscispace.com The presence of two bromine atoms at positions 4 and 6, coupled with an ester group at position 3, offers a unique electronic and steric environment that could lead to novel synthetic transformations.

Future research could focus on the selective functionalization of the C4 and C6 positions. The differential reactivity of the two bromine atoms could be exploited to achieve sequential and site-selective cross-coupling reactions. acs.org For instance, conditions could be developed to favor the substitution of one bromine atom over the other, allowing for the introduction of different functional groups in a controlled manner. This would open avenues for the synthesis of polysubstituted pyridines with precisely defined substitution patterns, which are often challenging to access through traditional methods. acs.org

Furthermore, the interplay between the bromine atoms and the electron-withdrawing ester group could influence the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. rsc.org Investigating the reactions of this compound with a variety of nucleophiles would provide valuable insights into its reactivity and expand its synthetic utility. The potential for the bromine atoms to participate in halogen bonding interactions could also be explored as a tool to direct the outcome of reactions. frontiersin.org

The development of novel catalytic systems for the transformation of this compound is another promising area. This could include the use of transition-metal catalysts for cross-coupling reactions or the exploration of organocatalysis for asymmetric transformations. tandfonline.comnumberanalytics.com The discovery of new reactions and the optimization of existing ones will be crucial for unlocking the full synthetic potential of this versatile building block.

Advancements in High-Throughput Synthesis and Screening Applications

The structure of this compound makes it an ideal candidate for inclusion in high-throughput synthesis (HTS) campaigns aimed at the discovery of new bioactive molecules and functional materials. nih.govrsc.org The ability to rapidly generate large libraries of diverse compounds is a cornerstone of modern drug discovery and materials science. jocpr.com

The two bromine atoms on the pyridine ring serve as convenient handles for parallel synthesis. A variety of commercially available building blocks can be introduced at these positions using well-established cross-coupling methodologies. This allows for the creation of large and diverse libraries of compounds from a single, readily accessible starting material. The modular nature of this approach is highly amenable to automated synthesis platforms, further accelerating the discovery process. thieme-connect.com

High-throughput screening of these libraries could lead to the identification of compounds with a wide range of biological activities. nih.gov Brominated heterocycles, for instance, have shown promise as antimicrobial agents. researchgate.net The unique substitution pattern of this compound derivatives could lead to the discovery of novel compounds with improved potency and selectivity. Furthermore, the pyridine core is a common motif in many approved drugs, making this class of compounds particularly attractive for pharmaceutical research. figshare.com

Beyond biological applications, libraries of this compound derivatives could be screened for interesting material properties. The introduction of different functional groups at the C4 and C6 positions could be used to tune the electronic and photophysical properties of the resulting molecules. This could lead to the discovery of new materials for applications in areas such as organic electronics, sensing, and catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity to enhance the efficiency, safety, and scalability of its synthesis and derivatization. numberanalytics.comorganic-chemistry.org Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a traditional batch-wise fashion, offers numerous advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. thieme-connect.com

The synthesis of functionalized pyridines can often involve exothermic reactions or the use of unstable intermediates. figshare.com Performing these reactions in a flow reactor can mitigate these risks and allow for a more controlled and reproducible process. organic-chemistry.org For example, a continuous flow process for the N-oxidation of pyridine derivatives has been developed, demonstrating the potential of this technology for the safe and efficient synthesis of pyridine-based compounds. thieme-connect.com

Automated synthesis platforms can be used to prepare and purify libraries of this compound derivatives with minimal human intervention. acs.org These platforms can be programmed to perform a sequence of reactions, work-up, and purification steps, allowing for the rapid generation of compounds for high-throughput screening. nih.govrsc.org The combination of flow chemistry and automated synthesis would create a powerful and versatile system for the exploration of the chemical space around the this compound scaffold.

The development of a fully automated, end-to-end workflow for the synthesis and derivatization of this compound would be a significant advancement. This would enable researchers to rapidly and efficiently generate large numbers of compounds for testing, accelerating the pace of discovery in a wide range of fields.

Theoretical Predictions for Novel Material Science Applications

Theoretical calculations, particularly those based on Density Functional Theory (DFT), can play a crucial role in predicting the potential of this compound and its derivatives for novel material science applications. chemmethod.comresearchgate.neteurjchem.com By modeling the electronic structure and properties of these molecules, researchers can gain insights into their potential performance in various applications and guide the design of new materials with desired functionalities. aip.orgresearchgate.netmdpi.com

One area of interest is the prediction of the electronic properties of materials derived from this compound. DFT calculations can be used to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the charge transport properties of organic semiconductors. researchgate.net By systematically varying the substituents on the pyridine ring, it is possible to tune these properties and design materials with optimized performance for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Theoretical methods can also be used to predict the chiroptical properties of halogenated molecules, which could be relevant for the development of new materials for applications in nonlinear optics and spintronics. chemrxiv.org For example, computational studies have been used to predict the corrosion inhibition potential of pyridine derivatives, suggesting another possible application for this class of compounds. researchgate.neteurjchem.com

Furthermore, computational modeling can be employed to investigate the self-assembly behavior of this compound derivatives. Understanding how these molecules pack in the solid state is essential for controlling the morphology and properties of thin films and crystals. chemmethod.com Theoretical predictions can guide the design of molecules that self-assemble into well-ordered structures with desirable electronic and optical properties. The interplay of halogen and hydrogen bonding can be computationally modeled to predict and engineer specific solid-state architectures. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4,6-dibromonicotinate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : this compound can be synthesized via bromination of methyl nicotinate derivatives under controlled conditions. Key variables include temperature (e.g., 0–5°C for regioselectivity), solvent choice (e.g., DCM or CCl₄), and stoichiometry of brominating agents (e.g., Br₂ or NBS). Optimization requires monitoring via TLC or HPLC to track intermediates. A fractional factorial design can identify critical parameters (e.g., excess Br₂ may lead to over-bromination). Compare yields and purity using NMR (e.g., δ 8.8–9.2 ppm for aromatic protons) and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of residual protons at C4/C6 positions).
  • High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.88 for C₇H₅Br₂NO₂).
  • HPLC-UV : Assess purity (>98% by area normalization at λ = 254 nm).
    Cross-reference with literature spectra of analogs like methyl 4,6-dichloronicotinate (CAS 65973-52-6) to validate assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods due to potential bromine vapor release during synthesis.
  • Waste Disposal : Quench residual bromine with Na₂S₂O₃ before neutralization.
    Document all procedures following ICMJE standards for reagent safety .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the electronic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can elucidate bond lengths and angles, particularly Br–C interactions. For example, Br–C distances typically range from 1.88–1.92 Å. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., Br···H contacts). Address data contradictions (e.g., thermal motion vs. disorder) by refining anisotropic displacement parameters .

Q. What computational methods are effective for modeling the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Apply DFT (e.g., B3LYP/6-311+G(d,p)) to calculate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.
  • Transition States : Simulate Suzuki-Miyaura coupling barriers with Pd catalysts.
    Validate models against experimental kinetic data (e.g., rate constants for Br–C cleavage). Use Gaussian or ORCA software with solvent correction (e.g., SMD for DMF) .

Q. How can researchers address contradictory spectroscopic data when analyzing this compound derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Solvent Effects : Compare NMR in CDCl₃ vs. DMSO-d₆ (e.g., shifts due to H-bonding).
  • Tautomerism : Use VT-NMR (-40°C to 80°C) to detect equilibrium states.
  • Impurity Peaks : Spiking experiments with authentic samples can isolate signals.
    Document uncertainties in supplementary materials per IUPAC guidelines .

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